molecular formula C9H7N3O2 B1295038 1-(4-Nitrophenyl)-1H-imidazole CAS No. 2301-25-9

1-(4-Nitrophenyl)-1H-imidazole

Cat. No.: B1295038
CAS No.: 2301-25-9
M. Wt: 189.17 g/mol
InChI Key: PUCOOPJLAXJKOO-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1H-imidazole is an organic compound characterized by the presence of a nitrophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-1H-imidazole typically involves the reaction of 4-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired imidazole derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used under basic conditions.

Major Products Formed:

    Reduction: The major product is 1-(4-aminophenyl)-1H-imidazole.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-8(2-4-9)11-6-5-10-7-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCOOPJLAXJKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177566
Record name Imidazole, 1-(p-nitrophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2301-25-9
Record name 1-(4-Nitrophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2301-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole, 1-(p-nitrophenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 1-(p-nitrophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrophenyl)-1H-imidazole
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Synthesis routes and methods I

Procedure details

In a manner similar to Preparation 1, react imidazole with 1-fluoro-4-nitrobenzene to obtain the title compound.
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reactant
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Synthesis routes and methods II

Procedure details

To a stirred solution of imidazole (34.1 g, 0.50 mol) in DMF (300 ml) under Ar, was added portionwise, over 23 minutes, 60% NaH in oil (20.02 g, 0.50 mol). The mixture was then stirred at room temperature for 18 minutes before adding dropwise, over 40 minutes, a solution of 1-fluoro-4-nitrobenzene (70.62 g, 0.50 mol) in DMF (60 ml). The mixture was then stirred at room temperature overnight. Water (600 ml) was then added and the solid was filtered off, washed with water, then stirred in boiling ethyl acetate (400 ml), allowed to cool and filtered, washing the solid with more ethyl acetate (50 ml), then petroleum ether (250 ml). The filtrate, now containing more solid, was refiltered and washed with petroleum ether. The combined solids were dried in a vacuum desiccator overnight to give 90.14 g (95%) of the title compound as a yellow solid. δH (360 MHz, DMSO-d6) 7.19 (1H, t, J=1.1 Hz), 7.97-8.03 (3H, m), 8.38 (2H, d, J=9.2 Hz), 8.52 (1H, t).
Quantity
34.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
Name
oil
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20.02 g
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reactant
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70.62 g
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reactant
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Quantity
600 mL
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reactant
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Quantity
60 mL
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solvent
Reaction Step Six
Yield
95%

Synthesis routes and methods III

Procedure details

To a solution of 4-fluoronitrobenzene (25 g; ~0.18 mol) in 250 ml N,N-dimethylformamide was added imidazole (50 g; ~0.74 mol). The reaction mixture was stirred at 140° C. for 2 h, and then poured into ice-water to give the title compound as a precipitate. Yield: 32 g (~94%). M.p. 199°-202° C.
Quantity
25 g
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reactant
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50 g
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reactant
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250 mL
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solvent
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

9.5 g of imidazole were dissolved in 100 ml of DMF, and the resultant solution was further added with 6.1 g of 60% NaH while cooling it with ice. The solution was then stirred for 30 min. and further for 1 hour at room temperature. Then, the solution was added with 20.0 g of 4-chloronitrobenzene and then stirred for 2 hours at a temperature of from 80 to 85° C. The solution reacted was poured into ice water, and the crystals precipitated was filtered and then dried to obtain 22.5 g of 4-(imidazole-1-yl)nitrobenzene.
Quantity
9.5 g
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reactant
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100 mL
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solvent
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[Compound]
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resultant solution
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0 (± 1) mol
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reactant
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6.1 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole molecule as determined by this study?

A1: The study reveals that the 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole molecule is not planar []. The imidazole ring and the nitrophenyl ring are tilted with respect to each other with a dihedral angle of 57.89° []. Additionally, the nitro groups are not coplanar with their respective rings, showing twists of 7.0° for the imidazole nitro group and 9.68° for the benzene nitro group []. This non-planar structure could have implications for potential interactions with other molecules.

Q2: How does 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole arrange itself in the solid state?

A2: The crystal structure analysis demonstrates that 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole molecules form centrosymmetric dimers in the solid state, held together by C—H⋯O hydrogen bonds []. These dimers are further connected through C—H⋯N hydrogen bonds, creating rows along the crystallographic [] direction []. These rows then interact via additional C—H⋯O hydrogen bonds, resulting in a two-dimensional network structure within the crystal lattice [].

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